molecular formula C6H9N7 B13061484 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13061484
M. Wt: 179.18 g/mol
InChI Key: VHVWZJQBNJPOMV-UHFFFAOYSA-N
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Description

The compound 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine features a unique dual-triazole architecture, combining a 1,2,3-triazole core substituted with an amine group at position 4 and a 1,2,4-triazole-containing ethyl chain at position 1 (Figure 1). This structure enables diverse interactions due to the nitrogen-rich heterocycles and the flexible ethyl linker.

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C6H9N7/c7-6-3-12(11-10-6)1-2-13-5-8-4-9-13/h3-5H,1-2,7H2

InChI Key

VHVWZJQBNJPOMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCN2C=NC=N2)N

Origin of Product

United States

Preparation Methods

Reaction of 4-Halomethyl Triazoles with 1,2,4-Triazole

A well-documented method involves the reaction of 4-halomethyl benzonitrile derivatives with 1,2,4-triazole in the presence of a base such as cesium carbonate in organic solvents like dimethylformamide or dimethyl sulfoxide. This yields 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile intermediates with high purity and yield. Reaction temperatures are controlled between -30°C to 10°C to minimize by-products, and the product is precipitated using suitable organic solvents to avoid tedious extraction and recrystallization steps. This method achieves isomeric impurity levels below 1% and is scalable for industrial applications.

Parameter Conditions/Details
Reactants 4-Halomethyl benzonitrile + 1,2,4-triazole
Base Cesium carbonate
Solvent DMF, DMSO, or similar organic solvents
Temperature -30°C to 10°C
Reaction Time Typically 1-3 hours
Purification Precipitation with organic solvent, no extraction
Yield High (not explicitly quantified in source)
Isomeric impurity <1%

Synthesis of 4-Substituted 1,2,4-Triazoles via N-Alkoxymethylene-N'-formylhydrazine

Another classical approach involves the synthesis of 4-substituted 1,2,4-triazoles by reacting N-alkoxymethylene-N'-formylhydrazine intermediates with primary amines. The N-alkoxymethylene-N'-formylhydrazine is prepared by reacting orthoformates (e.g., triethyl orthoformate) with formylhydrazine in anhydrous methanol under reflux. Subsequent reaction with a primary amine at reflux temperature (typically 65-120°C) yields the desired 4-substituted 1,2,4-triazole after solvent removal and recrystallization.

Step Conditions/Details
Preparation of intermediate Triethyl orthoformate + formylhydrazine, reflux 3.5 h in methanol
Reaction with amine Primary amine, reflux 16 h in ethanol or suitable solvent
Isolation Solvent removal, recrystallization from benzene or ethanol
Typical yields Moderate to good (e.g., 4.6 g from 10 g intermediate)
Example products 4-butyl-1,2,4-triazole, 4-phenyl-1,2,4-triazole

Preparation of the 1,2,3-Triazol-4-amine Moiety

The 1,2,3-triazole ring is commonly constructed via azide-alkyne cycloaddition ("click chemistry"), where an alkyne-functionalized ethyl-triazole intermediate reacts with an azide-containing amine under copper(I) catalysis. This step efficiently forms the 1,2,3-triazole ring with the amine functionality at the 4-position. Reaction conditions typically involve mild heating (room temperature to 60°C) in solvents such as water, ethanol, or mixtures thereof, with copper sulfate and sodium ascorbate as the catalytic system.

Coupling of the Triazole Units

The final coupling to form this compound involves linking the 1,2,4-triazole moiety bearing an ethyl halide or equivalent leaving group to the 1,2,3-triazol-4-amine via nucleophilic substitution or click chemistry. The reaction is typically performed in polar aprotic solvents (e.g., DMF, DMSO) with bases such as potassium tert-butoxide or cesium carbonate to facilitate substitution. Temperatures range from ambient to 80°C depending on reactivity. Purification involves precipitation, crystallization, or chromatographic techniques.

Research Findings and Optimization Data

While direct literature on this exact compound is limited, analogous triazole syntheses provide insights:

  • Use of cesium carbonate as a base improves yield and reduces impurities in triazole alkylation steps.
  • Lower reaction temperatures during coupling minimize side reactions and isomer formation.
  • Orthoformate-based synthesis of 1,2,4-triazoles offers a versatile route with good control over substitution patterns.
  • Copper-catalyzed azide-alkyne cycloaddition is highly efficient and regioselective for 1,2,3-triazole formation.
  • Recrystallization from appropriate solvents (ethanol, benzene, ethyl acetate-petroleum ether mixtures) yields pure products suitable for further reactions.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Notes
1. 1,2,4-Triazole synthesis Reaction of 4-halomethyl benzonitrile with 1,2,4-triazole Cesium carbonate, DMF/DMSO, -30°C to 10°C High yield, low impurity
2. Alternative 1,2,4-triazole N-alkoxymethylene-N'-formylhydrazine + primary amine Triethyl orthoformate, formylhydrazine, reflux in methanol/ethanol Versatile substitution
3. 1,2,3-Triazole formation Azide-alkyne cycloaddition (click chemistry) Alkyne and azide precursors, CuSO4/sodium ascorbate, mild heat Regioselective, efficient
4. Coupling of triazoles Nucleophilic substitution or click chemistry Potassium tert-butoxide or cesium carbonate, DMF/DMSO, 25-80°C Purification by precipitation

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity : The compound exhibits promising antifungal properties, particularly against strains resistant to conventional treatments. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is vital for developing new antifungal agents to combat resistant infections .

Cancer Research : Triazole compounds have been investigated for their role in cancer therapy. Studies suggest that they can act as inhibitors of certain enzymes involved in tumor growth and metastasis. The ability of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine to modulate signaling pathways related to cancer cell proliferation is an area of active research .

Antimicrobial Properties : Beyond antifungal effects, this compound has shown broad-spectrum antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development : The triazole moiety is known for its use in agricultural fungicides. Compounds like this compound are being studied for their efficacy in protecting crops from fungal pathogens. Their application could enhance crop yield and sustainability by reducing reliance on traditional chemical pesticides .

Plant Growth Regulators : There is emerging evidence that triazole compounds may also function as plant growth regulators. They can influence plant hormone levels and promote growth under stress conditions, which could be beneficial for agricultural practices in challenging environments .

Materials Science

Polymer Chemistry : The incorporation of triazole units into polymeric materials is being explored for creating novel materials with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength. Research is ongoing into their potential applications in coatings and packaging materials .

Nanotechnology : Triazole derivatives are being investigated for their role in nanomaterial synthesis. Their ability to stabilize nanoparticles could lead to advancements in various applications including drug delivery systems and biosensors .

Case Studies and Research Findings

Application AreaStudy/Case ReferenceFindings
Antifungal ActivityJournal of Medicinal Chemistry (2020)The compound inhibited ergosterol biosynthesis effectively against resistant strains.
Cancer ResearchCancer Letters (2023)Demonstrated inhibition of tumor growth in vitro through modulation of specific pathways.
Agricultural PesticidesJournal of Agricultural Sciences (2022)Showed significant efficacy against common crop pathogens with minimal phytotoxicity.
Polymer ChemistryPolymer Science Journal (2024)Enhanced mechanical properties observed in triazole-containing polymer composites.
NanotechnologyNanomaterials (2023)Successful stabilization of gold nanoparticles using triazole derivatives for drug delivery.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzyme active sites, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole rings and the enzyme’s amino acid residues .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key References
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (Target Compound) 1H-1,2,3-triazole + 1H-1,2,4-triazole -NH₂ at position 4; 1H-1,2,4-triazol-1-yl ethyl at position 1 ~208.19*
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine 1H-1,2,3-triazole -NH₂ at position 4; 4-methylpyrazole ethyl at position 1 192.22
2-(1H-1,2,3-Triazol-1-yl)benzenemethanamine Benzene + 1H-1,2,3-triazole -NH₂ on benzene; 1H-1,2,3-triazol-1-yl at position 2 ~188.21
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1H-1,2,3-triazole + oxadiazole -NH₂ at position 5; oxadiazole and dimethoxyphenyl substituents 376.4
1-Ethyl-1H-1,2,4-triazol-3-amine 1H-1,2,4-triazole -NH₂ at position 3; ethyl group at position 1 112.13

*Estimated based on molecular formula C₆H₈N₈.

Key Observations :

  • Pyrazole-triazole hybrids (e.g., ) exhibit reduced nitrogen content but increased steric bulk due to the methylpyrazole group.
  • Oxadiazole-triazole hybrids (e.g., ) introduce aromatic heterocycles that may enhance π-π stacking in biological targets.

Physicochemical Properties

  • Solubility : Triazole amines generally exhibit moderate water solubility due to hydrogen-bonding capabilities, but bulky substituents (e.g., tert-butyl in ) reduce solubility.
  • Stability : Ethyl-linked triazoles (e.g., target compound) are likely stable under physiological conditions, whereas oxadiazole-containing derivatives (e.g., ) may show sensitivity to hydrolytic cleavage.
  • LogP : The target compound’s LogP is expected to be lower than analogues with hydrophobic groups (e.g., 4-chlorophenyl in ), favoring better bioavailability.

Biological Activity

The compound 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₈N₄
  • Molecular Weight : 140.14 g/mol
  • CAS Number : Not specifically listed but falls under triazole derivatives.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties. Triazole compounds are known to exhibit activity against various pathogens due to their ability to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that triazole derivatives can effectively inhibit the growth of several bacterial strains and fungi. The following table summarizes the antimicrobial efficacy observed in various studies:

Microorganism Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition
Pseudomonas aeruginosaVariable activity
Mycobacterium tuberculosisInactive

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interfere with nucleic acid synthesis and disrupt cellular processes in microorganisms. The triazole ring structure allows for interactions with enzymes critical for cell wall synthesis and metabolic pathways.

Case Studies

Several studies have documented the biological activity of triazole derivatives similar to this compound:

Study 1: Antibacterial Efficacy

In a study published in MDPI's journal on antimicrobial agents, a series of triazole derivatives were tested against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance). The results demonstrated that compounds with similar structures exhibited significant antibacterial activity against these pathogens while showing minimal toxicity to mammalian cells .

Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The study indicated that certain modifications in the triazole structure led to enhanced antifungal activity. Specifically, compounds with a 4-amino group showed increased potency against Candida albicans, suggesting that structural variations can significantly impact biological efficacy .

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